2,2-Dimethyl-N-pyridin-3-yl-propionamide
Overview
Description
The compound "2,2-Dimethyl-N-pyridin-3-yl-propionamide" is a chemical entity that can be associated with a class of organic compounds known as pyridines. Pyridines and their derivatives are of significant interest in various fields such as pharmaceuticals, agriculture, and materials science due to their diverse biological activities and functional properties.
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions that can include condensation, substitution, and functionalization of the pyridine ring. For instance, the synthesis of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involves the use of infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), and other spectroscopic techniques for characterization . Similarly, the synthesis of polyamides containing pyridyl moieties involves direct polycondensation reactions, indicating the versatility of pyridine derivatives in forming polymers with high yield and desirable properties . Another example includes the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, which demonstrates the incorporation of thiourea in the pyridine framework .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using X-ray crystallography, as well as computational methods such as density functional theory (DFT) and time-dependent DFT (TDDFT). These techniques provide insights into the molecular conformations, interplanar angles, and the orientation of substituents around the pyridine ring. For example, the molecular structure of a dibromomethyl-substituted pyridine derivative shows a slight twist between the pyridine ring and the dimethylpropionamide substituent, with weak intermolecular interactions stabilizing the crystal structure .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including those that lead to the formation of polymers or the introduction of antimicrobial properties. The reactivity of these compounds is influenced by the substituents on the pyridine ring, which can alter the electronic and steric properties, thus affecting the outcome of chemical reactions. For instance, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been synthesized and evaluated for their antituberculosis activity, demonstrating the potential of pyridine derivatives in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, thermal stability, and optical properties, are crucial for their practical applications. Polyamides containing pyridyl moieties, for example, exhibit good solubility in polar solvents and possess desirable thermal properties, making them suitable for various applications . The optical properties of pyridine derivatives, as studied through spectroscopic techniques, are important for understanding their structure-activity relationships and for the development of analytical methods .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthetic Utility in Heterocyclic Chemistry : Research has demonstrated the utility of compounds structurally related to 2,2-Dimethyl-N-pyridin-3-yl-propionamide in synthesizing diverse heterocyclic structures. For instance, the reaction of magnesiated bases on substituted pyridines, including a compound similar to 2,2-dimethyl-N-(2-pyridyl)propanamide, leads to deprotonation at C3, facilitating the synthesis of 2,3-disubstituted pyridines with carboxylic acid- or amino-derived functions at C2 (Bonnet et al., 2001). This process underscores the role of such compounds in generating structurally complex and functionally diverse heterocyclic compounds, critical in drug design and discovery.
Antimicrobial and Antitubercular Activities : Compounds with a core structure of 2,2-Dimethyl-N-pyridin-3-yl-propionamide have been evaluated for their potential in medicinal chemistry, particularly in antimicrobial and antitubercular activities. A study synthesized novel pyrimidine-azitidinone analogues, demonstrating significant in vitro antimicrobial and antitubercular activities, which underscores the potential of these compounds in developing new therapeutic agents (Chandrashekaraiah et al., 2014).
Fluorescent Chemo-sensing : The sensitivity of certain hydrazone compounds derived from 2,2-Dimethyl-N-pyridin-3-yl-propionamide for selective fluorescent "turn on" chemo-sensing of Al3+ ions has been explored. This application is crucial for environmental monitoring and biological studies, where the detection of specific metal ions at low concentrations is necessary. The study showcases the potential use of these compounds in developing fluorescent probes for metal ions (Rahman et al., 2017).
Material Science and Polymer Chemistry
- Polyamide Synthesis : In the field of polymer chemistry, new polyamides incorporating the pyridine moiety, akin to 2,2-Dimethyl-N-pyridin-3-yl-propionamide, have been synthesized. These polymers are characterized by their high thermal stability and solubility in polar solvents, which are desirable properties for materials used in high-performance applications. The incorporation of the pyridine unit into polymers can significantly affect their physical and chemical properties, making them suitable for various industrial applications (Faghihi & Mozaffari, 2008).
Advanced Materials and Sensing Applications
- Synthesis of Ligands for Coordination Chemistry : The synthesis of propionamide pyridine and pyridine N-oxide ligands, with functionalities related to 2,2-Dimethyl-N-pyridin-3-yl-propionamide, has been reported. These ligands are pivotal in coordination chemistry for developing metal complexes with specific catalytic, magnetic, and optical properties. The study on their coordination interaction exemplifies the role of such compounds in the synthesis of advanced materials and their potential applications in catalysis, materials science, and sensing technologies (Binyamin et al., 2007).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P280 and P305+P351+P338 , which suggest wearing protective gloves/clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2,2-dimethyl-N-pyridin-3-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXVCVTZSTYIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405289 | |
Record name | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-N-pyridin-3-yl-propionamide | |
CAS RN |
70298-88-3 | |
Record name | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.